molecular formula C20H18N4OS B6086766 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone

2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone

Cat. No. B6086766
M. Wt: 362.4 g/mol
InChI Key: LNPOWCCJPTWBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone, also known as BMTP-11, is a small molecule that has attracted significant attention due to its potential as a cancer treatment. It was first synthesized by researchers at the University of Oxford in 2010, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone prevents cancer cells from dividing and proliferating, ultimately leading to cell death. In addition, 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects
2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, the inhibition of DNA synthesis, and the modulation of cell cycle regulatory proteins. In addition, 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone as a research tool is its high potency and specificity for cancer cells. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one limitation of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce toxicity. In addition, researchers are interested in exploring the potential of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone in combination with other cancer treatments, such as radiation therapy and immunotherapy. Finally, further studies are needed to better understand the mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone and its potential as a therapeutic agent for a wide range of cancers.

Synthesis Methods

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone involves a multistep process that begins with the reaction of 2-aminopyrimidine with benzyl bromide to form 2-benzylamino-6-methylpyrimidine. This compound is then reacted with thioacetic acid to form 2-benzylthio-6-methylpyrimidine. The final step involves the reaction of 2-benzylthio-6-methylpyrimidine with 1H-benzimidazole-2-thiol to form 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential as a cancer treatment. Research has shown that 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone is highly effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. In addition, 2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone has been shown to be effective in animal models of cancer, suggesting that it may have potential as a therapeutic agent in humans.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-benzyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-15(11-14-7-3-2-4-8-14)19(25)24-20(21-13)26-12-18-22-16-9-5-6-10-17(16)23-18/h2-10H,11-12H2,1H3,(H,22,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPOWCCJPTWBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1H-1,3-Benzodiazol-2-YL)methyl]sulfanyl}-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one

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